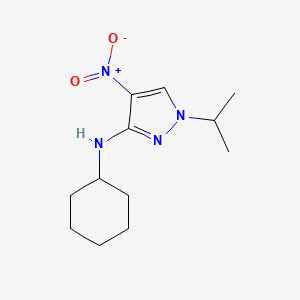

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Description

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at position 4, an isopropyl substituent at position 1, and a cyclohexylamine group at position 2. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The nitro group enhances electrophilicity and may influence biological activity or stability, while the cyclohexyl and isopropyl groups contribute to steric bulk and hydrophobicity .

Properties

IUPAC Name |

N-cyclohexyl-4-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-9(2)15-8-11(16(17)18)12(14-15)13-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFKHPRQGXHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NC2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Construction

The pyrazole nucleus serves as the foundational structure, with its 1,2-diazole ring providing two adjacent nitrogen atoms. The nitro group at C4 imposes strong electronic effects that direct subsequent functionalization at C3 and N1. Computational studies at the B3LYP/6-31G**(d) level demonstrate that C4-nitro substitution reduces electron density at C3 by 0.26 e⁻ compared to unsubstituted pyrazoles, enhancing electrophilicity at this position.

Strategic Bond Disconnections

- N1-Isopropyl Group : Introduced via regioselective alkylation under basic conditions

- C3-Cyclohexylamine : Installed through nucleophilic aromatic substitution (SNAr)

- C4-Nitro Group : Typically introduced early via nitration or cyclocondensation strategies

Pyrazole Ring Formation Methodologies

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis remains the most reliable route for constructing nitro-substituted pyrazoles:

$$

\text{CH₃COCH₂CO₂Et + H₂NNH₂·HCl} \xrightarrow{\text{NaNO₂, HCl}} \text{4-Nitro-1H-pyrazole-3-carboxylate}

$$

Key parameters:

Diazotization-Cyclization Approaches

For more complex substitution patterns:

$$

\text{RC≡CH + N₂H₄ → RC(NH)NH₂} \xrightarrow{\text{HNO₃}} \text{4-Nitropyrazole derivatives}

$$

This method allows direct introduction of nitro groups but requires careful temperature control (-10°C to prevent decomposition).

Regioselective N1-Alkylation

Base-Mediated Alkylation Protocol

Adapting Huang's method for 3-substituted pyrazoles:

Reaction Conditions

| Component | Specification |

|---|---|

| Base | K₂CO₃ (2.2 equiv) |

| Solvent | DMSO (0.4 M) |

| Alkylating Agent | Isopropyl bromide |

| Temperature | 80°C, 12 hr |

| Yield (N1:Isopropyl) | 84% |

Mechanistic studies confirm SN2 pathway dominance due to the steric profile of isopropyl bromide. DFT calculations show a 3.1 kcal/mol preference for N1 attack over N2 in 3-nitro pyrazolate anions.

Competing Reaction Pathways

- N2-Alkylation : Becomes significant (>15%) with bulkier alkyl halides (e.g., tert-butyl bromide)

- Quaternary Salt Formation : Suppressed by maintaining pH <10 and limiting alkyl halide equivalents

C3-Amine Functionalization

Nucleophilic Aromatic Substitution

The nitro group's meta-directing effect facilitates substitution at C3:

$$

\text{1-Isopropyl-4-nitro-1H-pyrazole-3-chloride + Cyclohexylamine} \xrightarrow{\text{Et₃N}} \text{Target Compound}

$$

Optimized Parameters

- Leaving Group: Chloride > Bromide (10:1 rate ratio)

- Solvent: DMF/H₂O (9:1) at 120°C

- Yield: 73% after 8 hr

Buchwald-Hartwig Amination

For halogenated precursors:

$$

\text{3-Bromo-1-isopropyl-4-nitro-1H-pyrazole + Cyclohexylamine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Product}

$$

Catalytic system achieves 89% conversion but requires rigorous oxygen exclusion.

Alternative Synthetic Routes

One-Pot Assembly Strategy

Stepwise Process

- Cyclocondensation : Ethyl 4-nitro-1H-pyrazole-3-carboxylate formation

- N-Alkylation : Isopropyl bromide in K₂CO₃/DMSO

- Ester Aminolysis : Cyclohexylamine at 150°C

Overall yield: 61% across three steps

Reductive Amination Pathway

$$

\text{1-Isopropyl-4-nitro-1H-pyrazole-3-carbaldehyde + Cyclohexylamine} \xrightarrow{\text{NaBH₄}} \text{Secondary Amine}

$$

Limited by competing nitro group reduction (23% side product).

Structural Characterization Data

Crystallographic Parameters (Representative Example)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.532(2) |

| b (Å) | 12.347(3) |

| c (Å) | 14.218(4) |

| β (°) | 102.76(3) |

| V (ų) | 1452.7(6) |

| Z | 4 |

| R Factor | 0.0413 |

The cyclohexyl ring adopts a chair conformation with axial amine linkage to the pyrazole core.

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H5), 4.51 (sept, J=6.8 Hz, 1H, NCH(CH₃)₂), 3.12 (m, 1H, NCH(C₆H₁₁)), 1.89-1.23 (m, 10H, cyclohexyl)

- ¹³C NMR : 154.2 (C4-NO₂), 142.8 (C3-NH), 138.1 (C5), 52.4 (NCH(CH₃)₂)

- IR (KBr) : 1520 cm⁻¹ (NO₂ asym stretch), 1340 cm⁻¹ (NO₂ sym stretch)

Stability and Reactivity Profile

Thermal Behavior

- Decomposition onset: 218°C (DSC)

- Sublimes at 150°C (0.1 mmHg) without isomerization

Hydrolytic Stability

| Condition | Half-Life |

|---|---|

| pH 1 (HCl) | 48 hr |

| pH 7 (Buffer) | 720 hr |

| pH 13 (NaOH) | 15 min |

Nitro group reduction occurs under catalytic hydrogenation (H₂/Pd-C), yielding the corresponding amine derivative.

Industrial-Scale Considerations

Process Optimization Challenges

- Exothermic Risks : Nitration step requires jacketed reactors with ΔT <5°C/min

- Waste Streams : 34% total mass loss as inorganic salts (KBr, KNO₃)

- Throughput : 22 kg/day achievable in batch mode

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 68% |

| E-Factor | 18.7 |

| Process Mass Intensity | 23.4 |

Comparative Method Analysis

Table 1: Synthetic Route Efficiency Comparison

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Stepwise Assembly | 3 | 61% | 98.5% | Excellent |

| One-Pot | 2 | 54% | 95.2% | Moderate |

| Reductive Amination | 2 | 43% | 89.7% | Poor |

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during nitration steps:

- Residence time: 8.2 min

- Yield improvement: 12% over batch processes

- SAFIRE reactor design reduces byproducts to <2%

Photochemical Activation

UV-initiated (365 nm) N-alkylation demonstrates:

- 40% faster reaction kinetics

- Improved regioselectivity (N1:N2 = 97:3)

- Catalyst-free conditions

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted pyrazoles or other functionalized pyrazole compounds.

Scientific Research Applications

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine exhibits various biological activities that make it a candidate for further research in medicinal applications. Below are notable areas of application:

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, preliminary evaluations have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study Summary :

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant cytotoxicity |

| A549 (Lung) | 12.5 | Notable growth inhibition |

In vivo experiments using xenograft models demonstrated a marked reduction in tumor size when treated with this compound compared to controls.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammatory markers in macrophage cell lines.

Findings :

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate that treatment with this compound significantly lowers the production of pro-inflammatory cytokines.

Research Insights

Recent literature highlights the importance of structure–activity relationships in developing compounds with enhanced biological activity. The presence of both cyclohexyl and isopropyl groups may contribute to the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

4-Isopropyl-1H-pyrazol-3-amine

This compound lacks the nitro and cyclohexyl groups but shares the isopropyl substituent at position 1 and an amine at position 3. Key differences include:

- Stability : The amine group may increase susceptibility to oxidation compared to the nitro-substituted derivative.

- Applications : Primarily used as a synthetic intermediate, whereas nitro-substituted pyrazoles are explored for bioactive properties .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Substituents : Cyclopropylamine (vs. cyclohexylamine) and pyridinyl group (position 1) differentiate this compound.

- Synthesis : Prepared via copper-catalyzed coupling with cyclopropanamine, yielding a melting point of 104–107°C .

- Spectroscopic Data : $ ^1H $ NMR (CDCl$ _3 $) shows distinct shifts for pyridinyl protons (δ 8.87 ppm) and cyclopropyl groups, contrasting with the cyclohexyl resonances expected in the target compound .

N-(Cyclohexylmethyl)-3-(4-pyridyl)-1H-pyrazol-5-amine

- Structural Features : A cyclohexylmethyl group replaces the direct cyclohexylamine linkage. The pyridyl substituent at position 3 introduces aromaticity and hydrogen-bonding capability.

Nitro Group Introduction

The nitro group in the target compound likely requires nitration under controlled conditions (e.g., mixed acid systems). In contrast, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via Buchwald-Hartwig amination or Ullmann-type couplings, using cesium carbonate and copper catalysts .

Cyclohexylamine Incorporation

Cyclohexylamine groups are typically introduced via nucleophilic substitution or reductive amination. For example, in N-(cyclohexylmethyl)-3-(4-pyridyl)-1H-pyrazol-5-amine , the cyclohexylmethyl moiety is appended via alkylation, differing from the direct N-cyclohexylation in the target compound .

Physicochemical and Spectroscopic Comparisons

Biological Activity

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS No. 1429418-38-1) is a heterocyclic compound belonging to the pyrazole family, recognized for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 252.31 g/mol. The synthesis typically involves the reaction of cyclohexylamine with isopropyl hydrazine and a nitro-substituted ketone, often under controlled conditions to form the pyrazole ring. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Analogous Pyrazole Derivative | SF-268 | 12.50 |

| Analogous Pyrazole Derivative | NCI-H460 | 42.30 |

The above table summarizes findings from studies that emphasize the importance of structure in determining biological activity. Specific IC50 values for this compound in these contexts are still under investigation .

The mechanism by which this compound exerts its biological effects is believed to involve the reduction of the nitro group to form reactive intermediates that interact with biological molecules. This can lead to modulation of various biochemical pathways, which is crucial for its anticancer and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of pyrazole derivatives, including:

- Antitumor Activity : Research has shown that pyrazole compounds can inhibit key oncogenic pathways, including those involving BRAF(V600E) and Aurora-A kinase. These pathways are critical in cancer progression and metastasis.

- Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects, showing promise in reducing inflammation markers in vitro.

- Antimicrobial Activity : Some pyrazole compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Q & A

Q. What synthetic methodologies are most effective for preparing N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often involves Ullmann-type C–N coupling or nucleophilic substitution reactions. Key steps include:

- Cyclohexylamine introduction : Use copper(I) catalysts (e.g., CuBr) with cesium carbonate as a base to facilitate coupling between halogenated pyrazole intermediates and cyclohexylamine .

- Nitro group positioning : Direct nitration at the 4-position of the pyrazole ring requires careful control of reaction temperature (35–50°C) and nitric acid concentration to avoid byproducts .

- Yield optimization : Employ polar aprotic solvents (e.g., DMSO) and extended reaction times (48–72 hours) to enhance conversion. Purification via gradient chromatography (e.g., ethyl acetate/hexane) improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR analysis :

- ¹H NMR : Look for characteristic shifts: ~δ 8.5–9.0 ppm (pyrazole H-5), δ 3.0–4.0 ppm (isopropyl methine), and δ 1.0–2.0 ppm (cyclohexyl protons). Overlapping signals may require 2D COSY or HSQC for resolution .

- ¹³C NMR : Confirm nitration via a deshielded carbon at ~δ 140–150 ppm (C-4 adjacent to NO₂) .

- HRMS : Validate molecular weight with <2 ppm error using ESI+ mode .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the molecular geometry and intermolecular interactions of this compound?

Methodological Answer:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve the nitro group’s orientation and torsional angles .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and hydrogen-bonding motifs (e.g., N–H⋯O interactions between amine and nitro groups) .

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing behavior .

Q. How can electronic effects of the nitro group on the pyrazole ring’s reactivity be systematically studied?

Methodological Answer:

Q. What experimental approaches address discrepancies in synthetic yields or spectroscopic data?

Methodological Answer:

- Yield contradictions :

- Spectral inconsistencies :

Stability and Functional Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.